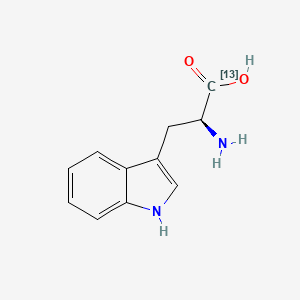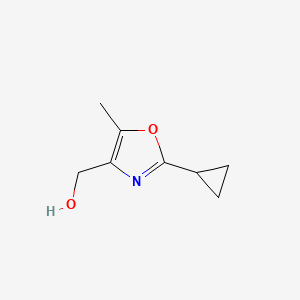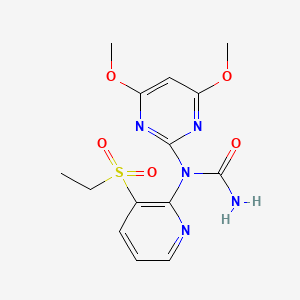![molecular formula C10H4Cl2N2S2 B1469656 2,4-ジクロロ-5-(2-チエニル)チエノ[2,3-d]ピリミジン CAS No. 1428139-55-2](/img/structure/B1469656.png)
2,4-ジクロロ-5-(2-チエニル)チエノ[2,3-d]ピリミジン
説明
2,4-Dichloro-5-(2-thienyl)thieno[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C10H4Cl2N2S2 and its molecular weight is 287.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4-Dichloro-5-(2-thienyl)thieno[2,3-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dichloro-5-(2-thienyl)thieno[2,3-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
有機化合物研究
“2,4-ジクロロ-5-(2-チエニル)チエノ[2,3-d]ピリミジン”は、有機複素環式化合物です . これは、有機化合物の研究、特にビおよびオリゴチオフェンの研究に使用されています .
抗炎症作用
“2,4-ジクロロ-5-(2-チエニル)チエノ[2,3-d]ピリミジン”を含むピリミジンは、抗炎症効果を示すことがわかっています . これらは、特定の重要な炎症メディエーターの発現と活性を阻害します .
キナーゼ阻害剤
“2,4-ジクロロ-5-(2-チエニル)チエノ[2,3-d]ピリミジン”などのチオフランシアム[3,2-d]ピリミジンに属する化合物は、キナーゼ阻害剤として使用できます . これらは、上皮成長因子受容体(EGFR)、血管内皮成長因子受容体(VEGFR)、およびホスファチジルイノシトール3-キナーゼ(PI3K)などの酵素を阻害できます .
癌研究
“2,4-ジクロロ-5-(2-チエニル)チエノ[2,3-d]ピリミジン”などのチエノピリミジン含有薬は、PI3Kを阻害することにより、進行性固形腫瘍に対処する可能性について調査されています .
アンジオテンシンII拮抗薬
“2,4-ジクロロ-5-(2-チエニル)チエノ[2,3-d]ピリミジン”を含む可能性のあるいくつかの融合ピリミジンは、アンジオテンシンII拮抗薬としての可能性について研究されています .
合成技術
“2,4-ジクロロ-5-(2-チエニル)チエノ[2,3-d]ピリミジン”は、新しい合成技術の開発においても重要です . これらの技術は、さまざまな用途に適したより効率的かつ効果的な化合物を生成するために使用できます .
作用機序
Target of Action
Pyrimidines, a class of compounds to which this molecule belongs, are known to interact with various biological targets, including enzymes and receptors involved in inflammatory responses .
Mode of Action
Pyrimidines, in general, are known to exhibit their pharmacological effects by inhibiting the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
Result of Action
Pyrimidines are known to exhibit a range of pharmacological effects, including anti-inflammatory activities .
Action Environment
It’s worth noting that environmental conditions such as temperature, ph, and light can affect the stability and activity of many chemical compounds .
生化学分析
Biochemical Properties
2,4-Dichloro-5-(2-thienyl)thieno[2,3-d]pyrimidine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to inhibit the activity of certain enzymes involved in inflammatory pathways, such as inducible nitric oxide synthase and cyclooxygenase . These interactions lead to a reduction in the production of inflammatory mediators like prostaglandins and nitric oxide, thereby exhibiting anti-inflammatory effects. Additionally, 2,4-Dichloro-5-(2-thienyl)thieno[2,3-d]pyrimidine has shown potential in binding to DNA and RNA, affecting gene expression and cellular functions .
Cellular Effects
The effects of 2,4-Dichloro-5-(2-thienyl)thieno[2,3-d]pyrimidine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, this compound has been found to induce apoptosis by activating caspases and increasing the expression of pro-apoptotic proteins like Bax while decreasing the levels of anti-apoptotic proteins such as Bcl-2 . Furthermore, 2,4-Dichloro-5-(2-thienyl)thieno[2,3-d]pyrimidine can alter cellular metabolism by inhibiting key metabolic enzymes, leading to reduced cell proliferation and growth .
Molecular Mechanism
The molecular mechanism of action of 2,4-Dichloro-5-(2-thienyl)thieno[2,3-d]pyrimidine involves several pathways. It exerts its effects primarily through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active sites of enzymes, blocking their activity and preventing the synthesis of essential biomolecules . Additionally, it can intercalate into DNA, disrupting the replication and transcription processes . This leads to altered gene expression and the activation of stress response pathways, ultimately resulting in cell death or growth inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-Dichloro-5-(2-thienyl)thieno[2,3-d]pyrimidine have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to 2,4-Dichloro-5-(2-thienyl)thieno[2,3-d]pyrimidine can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines . These effects are consistent with its role as an anticancer agent.
Dosage Effects in Animal Models
The effects of 2,4-Dichloro-5-(2-thienyl)thieno[2,3-d]pyrimidine vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and anticancer properties without significant toxicity . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic benefits, but exceeding this threshold can lead to toxic outcomes .
Metabolic Pathways
2,4-Dichloro-5-(2-thienyl)thieno[2,3-d]pyrimidine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination . The compound can also affect metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle, leading to altered metabolite levels and reduced energy production . These interactions highlight its potential as a metabolic modulator in cancer therapy.
Transport and Distribution
The transport and distribution of 2,4-Dichloro-5-(2-thienyl)thieno[2,3-d]pyrimidine within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments . Its distribution within tissues is influenced by factors such as lipophilicity and protein binding affinity . These properties determine its bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of 2,4-Dichloro-5-(2-thienyl)thieno[2,3-d]pyrimidine plays a crucial role in its activity and function. The compound has been found to localize in the nucleus, where it interacts with DNA and RNA . It can also be found in the cytoplasm, where it inhibits key metabolic enzymes and signaling proteins . Post-translational modifications and targeting signals may direct the compound to specific organelles, enhancing its therapeutic potential .
特性
IUPAC Name |
2,4-dichloro-5-thiophen-2-ylthieno[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2N2S2/c11-8-7-5(6-2-1-3-15-6)4-16-9(7)14-10(12)13-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CULKNUZFOKJBKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CSC3=C2C(=NC(=N3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601219894 | |
| Record name | Thieno[2,3-d]pyrimidine, 2,4-dichloro-5-(2-thienyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601219894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1428139-55-2 | |
| Record name | Thieno[2,3-d]pyrimidine, 2,4-dichloro-5-(2-thienyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1428139-55-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thieno[2,3-d]pyrimidine, 2,4-dichloro-5-(2-thienyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601219894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![[1-(6-Chloropyrimidin-4-yl)piperidin-3-yl]methanamine](/img/structure/B1469586.png)


iridium(III)](/img/structure/B1469590.png)

![[1-(Thiophene-2-sulfonyl)pyrrolidin-3-yl]methanamine hydrochloride](/img/structure/B1469592.png)


